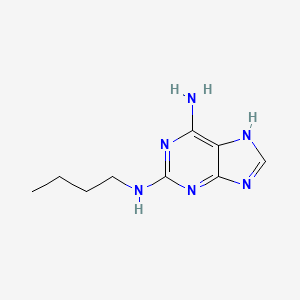

2-Butylaminoadenine

Description

Structure

3D Structure

Properties

CAS No. |

5463-09-2 |

|---|---|

Molecular Formula |

C9H14N6 |

Molecular Weight |

206.25 g/mol |

IUPAC Name |

2-N-butyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C9H14N6/c1-2-3-4-11-9-14-7(10)6-8(15-9)13-5-12-6/h5H,2-4H2,1H3,(H4,10,11,12,13,14,15) |

InChI Key |

BYCJYBHYAVBYGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=C2C(=N1)N=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylaminoadenine and Its Analogues

Established Synthetic Pathways to 2-Butylaminoadenine

The primary and most direct method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C-2 position of a purine (B94841) derivative with butylamine (B146782). A common and commercially available starting material for this purpose is 2-chloropurine or its derivatives. The reaction of 2-chloropurine with butylamine results in the displacement of the chlorine atom to yield this compound. chemicalbook.combiosynth.comresearchgate.net This reaction is a standard procedure for the synthesis of 2-alkylamino-substituted purines.

Alternatively, 2,6-dichloropurine (B15474) can be employed as a starting material. researchgate.netarkat-usa.orgnih.govresearchgate.net The reactivity of the chlorine atoms at the C-6 and C-2 positions differs, with the C-6 position being generally more susceptible to nucleophilic attack. arkat-usa.org This differential reactivity allows for a stepwise substitution. For instance, reaction with a first amine can occur at the C-6 position, followed by reaction with a second amine, such as butylamine, at the C-2 position to generate 2,6-disubstituted purines. arkat-usa.orgresearchgate.net

Another established pathway utilizes guanine (B1146940) as a precursor. Guanine can be converted to 2-amino-6-chloropurine (B14584), which can then undergo further reactions. google.comwipo.int For example, 2-amino-6-chloropurine can be synthesized from guanine and subsequently chlorinated to produce 2,6-dichloropurine, which then serves as a versatile intermediate for the introduction of various substituents. researchgate.net

Approaches to C-2 Substituted Adenine (B156593) Analogue Synthesis

The synthesis of C-2 substituted adenine analogues, including this compound, is a significant area of research due to the biological importance of these compounds. A key strategy involves the use of 2-halopurine derivatives, such as 2-chloroadenine (B193299) or 2-fluoroadenine, as precursors. These precursors can react with a variety of nucleophiles, including amines, to introduce diverse substituents at the C-2 position. For instance, the reaction of 2-chloroadenosine (B27285) with hydrazine, followed by treatment with nitrous acid, has been used to synthesize 2-azidoadenosine, which can be further modified. chemicalbook.com

More advanced methods for the functionalization of the C-2 position include palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds at the C-2 position, enabling the synthesis of a wide array of analogues that are not accessible through simple nucleophilic substitution.

Incorporation into Oligonucleotides and Nucleic Acids

The incorporation of this compound and its analogues into oligonucleotides is achieved through the use of phosphoramidite (B1245037) chemistry. biosynth.comwikipedia.orgnih.govnih.gov This solid-phase synthesis method is the standard for creating custom DNA and RNA sequences. To be incorporated, the this compound nucleoside must first be converted into a phosphoramidite derivative. This involves protecting the reactive functional groups on the nucleobase and the sugar moiety, and then reacting the 5'-hydroxyl group with a phosphitylating agent to introduce the phosphoramidite group. wikipedia.orgnih.gov

The resulting 2-butylaminoadenosine phosphoramidite can then be used as a building block in an automated DNA/RNA synthesizer. The synthesis proceeds by the stepwise addition of phosphoramidite monomers to a growing oligonucleotide chain that is attached to a solid support. nih.gov Each cycle of addition involves deprotection of the 5'-hydroxyl group of the support-bound chain, coupling with the activated phosphoramidite, capping of any unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. nih.gov After the synthesis is complete, the oligonucleotide is cleaved from the support and all protecting groups are removed. The presence of the 2-butylamino group can confer unique properties to the oligonucleotide, such as altered hybridization characteristics or resistance to nuclease degradation. The enzymatic incorporation of modified deoxynucleoside triphosphates, such as 2-chloro-2'-deoxyadenosine triphosphate (CldATP), into DNA has been studied to assess the impact on DNA-protein interactions. nih.gov

Strategies for Structural Derivatization of this compound and its Analogues

Further structural diversity of this compound can be achieved by modifications at other positions of the purine ring or by the attachment of a sugar moiety to the N9 position.

Nucleoside Formation (e.g., N9-Substitution with Sugar Moieties)

The synthesis of this compound nucleosides involves the formation of a glycosidic bond between the N9 position of the purine base and a sugar, typically a ribose or deoxyribose derivative. One common method is the alkylation of this compound with a protected sugar halide or a similar activated sugar derivative. researchgate.net The reaction conditions, such as the choice of solvent and base, can influence the regioselectivity of the alkylation, with the N9-substituted product generally being the major isomer in polar aprotic solvents. researchgate.netresearchgate.net

Alternatively, a convergent synthesis approach can be employed where a pre-functionalized purine is coupled with a sugar derivative. nih.gov For example, a protected this compound can be reacted with a protected ribose derivative under Mitsunobu conditions to form the desired nucleoside. Another strategy involves starting with a pre-existing nucleoside, such as 2-chloroadenosine, and then introducing the butylamino group at the C-2 position. mdpi.com Enzymatic methods, using enzymes like nucleoside phosphorylases, can also be utilized for the synthesis of nucleosides through transglycosylation reactions. mdpi.com

The resulting nucleosides can be further modified, for example, by phosphorylation of the 5'-hydroxyl group to produce the corresponding nucleotides.

Modifications at Other Purine Ring Positions (e.g., C-8 Substitutions)

The C-8 position of the purine ring is another site amenable to structural modification. The introduction of substituents at this position can significantly impact the biological activity of the resulting analogue. A common strategy for C-8 functionalization is the direct modification of an 8-bromopurine derivative. nih.gov For example, 8-bromo-2-butylaminoadenine could serve as a key intermediate for the synthesis of various 2,8-disubstituted adenine analogues.

Another approach involves the multicomponent synthesis of C-8 substituted purines from acyclic precursors. researchgate.netnih.gov This method allows for the construction of the purine ring with the desired C-8 substituent already in place. For instance, a three-component reaction of aminomalononitrile, urea, and an α-amino acid methyl ester can lead to the formation of C-8 substituted purines. nih.gov

Structural Elucidation and Conformational Analysis of 2 Butylaminoadenine Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Solution-state NMR is instrumental in defining the preferred conformations and dynamic processes of flexible molecules like 2-butylaminoadenine. Analysis of chemical shifts (δ), coupling constants (J), and the Nuclear Overhauser Effect (NOE) provides a comprehensive picture of the molecule's behavior in solution.

The conformation of the butyl group is of particular interest. Studies on related N-alkylamino compounds, such as 2-n-alkylamino-naphthalene-1,4-diones, provide insight into the expected NMR signals for the butyl chain. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the spatial arrangement of the chain. nih.gov For a butylamino substituent, distinct signals are expected for the α, β, γ, and δ protons and carbons, with chemical shifts varying based on their proximity to the adenine (B156593) ring and the nitrogen atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an n-Butylamino Chain Data extrapolated from studies on 2-n-alkylamino-naphthalene-1,4-diones and may vary for this compound.

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| NH | Variable, broad | - |

| α-CH₂ | ~3.4 - 3.6 | ~40 - 45 |

| β-CH₂ | ~1.6 - 1.8 | ~30 - 35 |

| γ-CH₂ | ~1.4 - 1.6 | ~20 - 25 |

| δ-CH₃ | ~0.9 - 1.0 | ~10 - 15 |

Source: Adapted from data on 2-n-alkylamino-naphthalene-1,4-diones. nih.gov

Nuclear Overhauser Effect (NOE) experiments are critical for determining through-space proximity between protons, which helps to define the molecule's three-dimensional structure and preferred orientation of the butyl group relative to the purine (B94841) ring. wikipedia.org For example, NOE data can distinguish between syn and anti conformations around the glycosidic bond in nucleoside analogues. nih.gov In the case of this compound, NOE studies would reveal the spatial relationship between the butyl chain protons and the H8 proton of the adenine core, clarifying the rotational state around the C2-N bond. Two-dimensional NOESY experiments are particularly powerful for this purpose, as they can map all proton-proton proximities simultaneously. nih.govnih.govresearchgate.net

NMR spectroscopy is a primary tool for studying the binding of small molecules like this compound to their biological targets, such as proteins or nucleic acids. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Transferred NOE (trNOE) are particularly valuable.

In an STD-NMR experiment, the macromolecular target is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the bound ligand are observed. This allows for the identification of binding epitopes, the specific parts of the ligand that are in close contact with the receptor. nih.gov For this compound, STD-NMR could pinpoint which protons on the butyl chain and the adenine ring are crucial for receptor interaction. These experiments are effective even for weak interactions and can be performed with high ligand-to-receptor ratios, often around 500:1. nih.gov

Transferred NOE (trNOESY) experiments are used to determine the conformation of a ligand when it is bound to a large macromolecule. nih.govnih.govrutgers.edu In the bound state, the ligand adopts the motional properties of the large receptor, leading to strong negative NOEs. These NOEs can be measured to calculate inter-proton distances within the bound ligand, revealing its active conformation, which may differ significantly from its preferred conformation in free solution.

NMR titration experiments, where the chemical shifts of the protein or the ligand are monitored upon addition of the binding partner, can be used to determine binding affinity (dissociation constant, Kd) and map the binding interface. researchgate.net

Table 2: Common NMR Methods for Studying Ligand Binding

| NMR Technique | Information Obtained | Typical Experimental Conditions |

| Saturation Transfer Difference (STD) | Binding epitope mapping; confirms binding. | High ligand-to-receptor ratio (e.g., 100:1 to 500:1). |

| Transferred NOESY (trNOESY) | Conformation of the ligand in the bound state. | Ligand in fast exchange; fixed ligand-to-enzyme ratio (e.g., 10:1). nih.gov |

| Chemical Shift Perturbation (CSP) | Binding site mapping on the protein; Kd determination. | Titration of ligand into an isotope-labeled protein solution. |

| WaterLOGSY | Identifies binders by observing transfer of magnetization from bulk water. | Sensitive method for fragment screening. |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline solid state, offering an unambiguous determination of its structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not publicly available, data from closely related compounds can provide valuable insights. For instance, the crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, which also features a butylamino group attached to a conjugated ring system, reveals important structural parameters. nih.gov In this analogue, the bond angles around the amine nitrogen atom are consistent with a trigonal planar geometry due to electron delocalization. nih.gov The crystal packing is dominated by van der Waals interactions, with bulky alkyl groups influencing the intermolecular arrangement. nih.gov

A hypothetical crystallographic analysis of this compound would be expected to reveal extensive hydrogen bonding networks, a hallmark of adenine derivatives. The N1, N3, and N7 atoms of the purine ring, along with the amino groups at positions 2 and 6 (if present), would act as hydrogen bond donors and acceptors, forming characteristic base-pairing or base-stacking motifs in the solid state.

Table 3: Representative Crystallographic Parameters from an Analogous Structure Data from (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-N-C bond angle (around amine N) | 124.1 (2)° |

| Intramolecular Hydrogen Bonds | Present (N—H···O) |

| Intermolecular Interactions | Van der Waals forces |

Source: Singh, K. et al. (2018). nih.gov

Circular Dichroism (CD) Spectroscopy for DNA/RNA Structural Impact

Circular Dichroism (CD) spectroscopy is a sensitive method for monitoring the secondary structure of chiral macromolecules like DNA and RNA and detecting conformational changes upon ligand binding. The standard B-form DNA helix, for example, has a characteristic CD spectrum with a positive band around 275-280 nm (due to base stacking) and a negative band around 245 nm (due to helicity). researchgate.net

When a small molecule like this compound binds to DNA, several changes in the CD spectrum can occur:

Intrinsic CD: Changes in the DNA bands (200-320 nm) indicate alterations in base stacking, propeller twist, or helical winding. A shift from a B-form to an A-form-like structure, for instance, would involve a decrease in the 275 nm band and an increase in a band near 260 nm. researchgate.net

Induced CD (ICD): If the bound ligand is achiral, it can gain optical activity from the chiral DNA environment, resulting in a new CD signal in the ligand's absorption region (typically >300 nm).

These spectral changes can be monitored through titration experiments to understand the binding process and its effect on the global structure of the nucleic acid target. researchgate.net

Molecular Interactions and Biological Mechanisms in Preclinical Models in Vitro and Non Human in Vivo

Ligand-Receptor Binding Profiles of Analogues

The study of ligand-receptor binding profiles is fundamental to understanding a compound's potential pharmacological effects. This involves characterizing how a compound, or its analogues, interacts with specific receptors on cell surfaces or within cells. For 2-Butylaminoadenine, specific detailed ligand-receptor binding profiles for its analogues are not extensively reported in the readily available scientific literature.

Ligand-receptor binding is characterized by both affinity and kinetics. Affinity, often quantified by the equilibrium dissociation constant (KD), reflects the strength of the interaction between a ligand and its receptor at equilibrium researchgate.netunizar.es. A lower KD indicates higher affinity. Binding kinetics, on the other hand, describes the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor researchgate.netnih.govneb.commdpi.com. The ligand residence time (RT), defined as the reciprocal of the dissociation rate constant (koff), is increasingly recognized as a crucial parameter, often correlating with in vivo efficacy and duration of action researchgate.netmdpi.com.

For adenosine (B11128) and its analogues, binding kinetics and affinity are typically determined using techniques such as radioligand binding assays, surface plasmon resonance (SPR), or biolayer interferometry (BLI) unizar.esnih.govneb.comnih.gov. These methods provide insights into the dynamic nature of the interaction and the stability of the ligand-receptor complex. While these are standard approaches for characterizing compounds, specific data tables or detailed research findings on the binding kinetics and affinity of this compound or its direct analogues are not present in the current search results.

Given its adenine (B156593) core structure, this compound could potentially interact with purinergic receptors, particularly adenosine receptors (ARs). Adenosine receptors are a family of G protein-coupled receptors (GPCRs) with four known subtypes: A1, A2A, A2B, and A3 mdpi.comdu.ac.in. These receptors are widely expressed throughout the body and play diverse roles in physiological and pathological processes, including cardiovascular function, inflammation, neuroprotection, and cancer mdpi.comdu.ac.inmdpi.comlibretexts.org.

Modifications at various positions of the adenosine molecule, such as the N6-position or the 2-position of the purine (B94841) ring, are known to influence selectivity and affinity for different adenosine receptor subtypes mdpi.com. For instance, 2-chloro substitution can enhance A1 receptor affinity mdpi.com. While this compound possesses a butylamino group at the 2-position, specific studies identifying its direct binding to, or selectivity for, any of the adenosine receptor subtypes (A1, A2A, A2B, A3) have not been found in the current literature search. Therefore, the precise receptor targets for this compound remain uncharacterized in the accessible scientific reports.

Modulation of Enzymatic Activity by this compound Analogues

Enzymes are critical biological catalysts, and their modulation (inhibition or activation) by small molecules is a common therapeutic strategy. The interaction of a compound with enzymes can alter metabolic pathways or signaling cascades. Specific data on the modulation of enzymatic activity by this compound or its direct analogues are not extensively detailed in the current search results.

Enzyme modulation can occur through various mechanisms, broadly categorized into inhibition and activation jackwestin.comchemguide.co.ukstudymind.co.uk.

Inhibition: Inhibitors can be reversible or irreversible mdpi.comjackwestin.com. Reversible inhibitors bind non-covalently and can dissociate from the enzyme, with competitive inhibitors competing for the active site and non-competitive (or allosteric) inhibitors binding to a distinct site to induce conformational changes that reduce enzyme activity jackwestin.comchemguide.co.uknih.govnih.gov. Irreversible inhibitors typically form stable covalent bonds with the enzyme, leading to a permanent loss of activity mdpi.comjackwestin.com.

Activation: Allosteric activators bind to a site distinct from the active site, leading to conformational changes that enhance enzyme activity jackwestin.comstudymind.co.uk.

The specific mechanisms by which this compound might inhibit or activate enzymes are not described in the current literature. However, as an adenine derivative, it could potentially interact with enzymes involved in purine metabolism.

Nucleoside-processing enzymes play vital roles in the synthesis, degradation, and salvage pathways of nucleosides and nucleotides. Key enzymes include nucleoside phosphorylases (NPs) and nucleoside kinases researchgate.netdu.ac.inlibretexts.org.

Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of nucleosides, cleaving the glycosidic bond to release a nucleobase and a pentose-1-phosphate libretexts.orgchemguide.co.uk. Purine nucleoside phosphorylase (PNP) is particularly important in the purine salvage pathway, and its inhibition can impact the metabolism of purine nucleosides and their analogues chemguide.co.uk.

Nucleoside Kinases: These enzymes catalyze the phosphorylation of nucleosides to their corresponding monophosphates, a crucial step in nucleotide synthesis du.ac.in.

While nucleoside analogues are often designed to interact with these enzymes, for example, as substrates or inhibitors, specific studies detailing the interaction of this compound with nucleoside-processing enzymes such as PNP or nucleoside kinases are not identified in the current search. Therefore, its precise role in modulating these enzymatic activities remains to be elucidated through dedicated research.

Cellular Pathway Modulation in In Vitro Systems

In vitro systems, such as cell cultures, are essential for investigating how compounds modulate intracellular signaling pathways. These studies can reveal a compound's impact on fundamental cellular processes like proliferation, differentiation, apoptosis, and stress responses. For this compound, specific detailed findings on its modulation of cellular pathways in in vitro systems are not extensively reported in the accessible scientific literature.

General examples of cellular pathway modulation by various compounds include influencing the Wnt signaling pathway, which is critical for cell proliferation and differentiation. Compounds can also affect cellular responses to oxidative stress, DNA damage, and autophagy. Furthermore, the modulation of intracellular calcium ion levels can significantly impact various signaling cascades and cellular functions, including cell viability.

Without specific experimental data, the direct effects of this compound on these or other specific cellular pathways in in vitro models cannot be definitively described. Future research would be necessary to characterize any such modulatory roles.

Summary of Data Limitations: The detailed research findings and data tables regarding the ligand-receptor binding profiles, binding kinetics, specific receptor targets (e.g., adenosine receptors), modulation of enzymatic activity (including enzyme inhibition/activation mechanisms and interaction with nucleoside-processing enzymes), and cellular pathway modulation for this compound and its analogues are not readily available in the current literature search. Therefore, no specific data tables can be generated for this compound in these categories.

Effects on Cell Proliferation and Apoptosis (in cell lines, non-human context)

Specific research findings detailing the direct effects of this compound on cell proliferation and apoptosis in various cell lines or non-human in vivo preclinical models are not extensively documented in the provided search results. While nucleoside analogues, as a class of compounds, are known to influence cell growth and induce programmed cell death (apoptosis) in the context of viral infections and cancer by interfering with nucleic acid synthesis and metabolism, explicit data pertaining to this compound's direct impact on these cellular processes is not available. Studies on other compounds, for instance, have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, often through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, or activation of caspases nih.govfrontiersin.orgmdpi.comnih.govwaocp.org. However, these findings are not directly transferable to this compound without specific experimental evidence.

Influence on Signal Transduction Cascades

DNA/RNA Interaction Mechanisms of Nucleoside Analogues

As a modified adenine derivative, this compound, when incorporated into a nucleoside structure, can exhibit specific conformational properties that influence its interaction with nucleic acids. Nucleoside analogues generally function by mimicking natural nucleosides and nucleotides, thereby interfering with DNA and RNA synthesis, repair, and function. Their mechanisms often involve competitive inhibition of polymerases or chain termination upon incorporation into nascent nucleic acid strands savemyexams.com.

Base-Pairing Specificity and Hydrogen Bonding

The fundamental principle of DNA and RNA structure relies on Watson-Crick base pairing, where adenine (A) typically pairs with thymine (B56734) (T) in DNA (or uracil (B121893) (U) in RNA) via two hydrogen bonds, and guanine (B1146940) (G) pairs with cytosine (C) via three hydrogen bonds wikipedia.orgprimescholars.comlibretexts.orgchemtube3d.comhee.nhs.uk. These specific hydrogen bonding patterns are crucial for maintaining the stability and integrity of the nucleic acid double helix and for accurate genetic information transfer during replication and transcription wikipedia.orgprimescholars.comlibretexts.org.

Research on a nucleoside derivative containing the this compound moiety, specifically 9-beta-D-arabinofuranosyl-8-n-butylaminoadenine, has provided insights into its conformational behavior and intramolecular interactions. Nuclear Magnetic Resonance (NMR) and X-ray crystallographic studies of this compound revealed an unusually low-field 5'-hydroxyl proton resonance researchgate.netcapes.gov.br. This observation was interpreted as evidence for an anti glycosidic conformation, coupled with the formation of an O5' ... N8 intramolecular hydrogen bond researchgate.netcapes.gov.br. This intramolecular hydrogen bond, formed between the 5'-hydroxyl group of the sugar moiety and the N8 atom of the this compound base, suggests a specific internal stabilization within the nucleoside itself. Such an intramolecular interaction could potentially influence the ability of the this compound base to form standard intermolecular hydrogen bonds with complementary bases (like thymine or uracil) if this nucleoside were to be incorporated into a DNA or RNA strand. The presence of the n-butylamino group at the C2 position of the adenine base, along with the modification at the C8 position and the arabinofuranosyl sugar, contributes to these unique conformational and hydrogen bonding characteristics.

Influence on Nucleic Acid Duplex Stability and Conformation

The C3' endo sugar pucker is characteristic of A-form nucleic acids, which are typically found in RNA-RNA duplexes and RNA-DNA hybrids, known for their higher stability compared to B-form DNA libretexts.orgnih.gov. The B-form DNA, the most common physiological form, is characterized by a C2' endo sugar pucker libretexts.orglibretexts.org. The specific C3' endo-C4' exo pucker observed in the 9-beta-D-arabinofuranosyl-8-n-butylaminoadenine nucleoside suggests that if this modified nucleoside were incorporated into a nucleic acid strand, it could induce local or broader conformational changes, potentially favoring an A-form-like geometry or introducing distortions in a B-form helix.

Table 1: Key Conformational and Interaction Data for 9-beta-D-arabinofuranosyl-8-n-butylaminoadenine

| Parameter | Value/Description | Reference |

| Glycosidic Angle (χ) | 52.7° | researchgate.netcapes.gov.br |

| Sugar Pucker | C3' endo-C4' exo | researchgate.netcapes.gov.br |

| Intramolecular H-bond | O5' ... N8 | researchgate.netcapes.gov.br |

| Glycosidic Conformation | anti | researchgate.netcapes.gov.br |

Preclinical Pharmacokinetics and Metabolism of 2 Butylaminoadenine Analogues Non Human Organisms

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

The study of a drug's interaction with a biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental in drug discovery. criver.com In vivo ADME studies are crucial for bridging the gap between preclinical toxicology and clinical trials, helping to predict the pharmacokinetic properties of a compound in humans. criver.comwuxiapptec.com These studies are typically conducted in various animal models to provide quantitative data on the metabolic pathways, excretion routes, and circulating metabolites of a drug candidate. criver.com

The pharmacokinetic profiles of the 2-substituted purine (B94841) analogues, Roscovitine and Olomoucine, have been characterized in rodent models. These studies reveal important species- and age-dependent differences in their disposition.

Roscovitine:

In rats, Roscovitine's pharmacokinetics were described by a two-compartment model. nih.gov A notable finding was the significant age-dependent variation in its elimination. The terminal elimination half-life in rat pups (14 days old) was found to be 7 hours in both plasma and brain, which is substantially longer than the less than 30-minute half-life observed in adult rats. nih.govnih.gov This difference is likely attributable to immature cytochrome P450 enzymes and a less developed blood-brain barrier in the younger animals. nih.gov Consequently, brain exposure, when expressed as the ratio of the area under the curve (AUC) in the brain to that in the plasma, was 100% in rat pups, compared to only 20% in adult rats. nih.gov Despite its ability to cross the blood-brain barrier, no Roscovitine metabolites were detected in the brains of either young or adult rats. nih.gov

| Parameter | Rat Pups (14 days old) | Adult Rats |

|---|---|---|

| Elimination Half-Life (t½) | 7 hours (Plasma & Brain) nih.gov | < 0.5 hours (Plasma & Brain) nih.gov |

| Brain Exposure (AUCbrain/AUCplasma) | 100% nih.gov | 20% nih.gov |

| Distribution Half-Life | 0.6 hours nih.gov | 0.06 hours nih.gov |

Olomoucine and a Comparison with Roscovitine (CYC202):

A study in mice compared the pharmacokinetic properties of Olomoucine, Bohemine, and Roscovitine (also known as CYC202 or Seliciclib). nih.gov The investigation showed that all three compounds exhibited relatively rapid clearance after administration. nih.gov However, Roscovitine (CYC202) demonstrated the slowest clearance from plasma and the highest uptake into tumors in a human colon carcinoma xenograft model. nih.gov Furthermore, Roscovitine showed excellent oral bioavailability in mice, reaching 86%. nih.gov This favorable pharmacokinetic profile, allowing for sustained therapeutic concentrations in tumor tissue, supported its further development. nih.gov

In vitro metabolic stability assays are a cornerstone of modern drug discovery, providing an early assessment of a compound's susceptibility to metabolic breakdown. researchgate.net These assays typically involve incubating the test compound with liver microsomes or hepatocytes from various species, including mice, rats, dogs, and non-human primates. researchgate.net By measuring the rate of disappearance of the parent compound over time, key pharmacokinetic parameters such as the intrinsic clearance (CLint) and half-life (t½) can be determined. researchgate.net This information is vital for predicting a drug's hepatic clearance and potential for drug-drug interactions. researchgate.net

While specific in vitro metabolic stability data for 2-Butylaminoadenine or its close analogues Roscovitine and Olomoucine were not available in the reviewed literature, the general methodology is well-established. For instance, studies on other compounds have shown that N-dealkylation and hydroxylation are common metabolic pathways for purine-based structures. msdvetmanual.com The identification of metabolites is often carried out using techniques like liquid chromatography-tandem mass spectrometry. researchgate.netmsdvetmanual.com

Interspecies Pharmacokinetic Extrapolation Methodologies (Preclinical to Preclinical)

Interspecies scaling is a mathematical technique used in pharmacokinetics to predict the pharmacokinetic parameters of a drug in one species based on data from other species. msdvetmanual.com Allometric scaling, the most common method, relates physiological variables (like clearance or volume of distribution) to the body weight of the animal. vin.com This approach is founded on the principle that many physiological and biochemical processes scale in a predictable manner across different mammalian species. msdvetmanual.comvin.com

The primary goal of interspecies scaling in a preclinical context is to extrapolate pharmacokinetic data from smaller, more commonly used laboratory animals (like mice and rats) to larger animals (such as dogs or non-human primates) or to refine dose selection for further preclinical studies. vin.com The relationship is typically described by the allometric equation:

Y = aWb

Where Y is the pharmacokinetic parameter of interest, W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. vin.com

While the reviewed literature provides detailed pharmacokinetic data for Roscovitine in rats, specific studies demonstrating the use of interspecies scaling to extrapolate these findings to other preclinical species like dogs or non-human primates were not identified. However, the principles of allometric scaling are widely applied in drug development to bridge the pharmacokinetic data between different preclinical species before moving to human trials. vin.com

Advanced Analytical Methodologies for Research on 2 Butylaminoadenine and Its Analogues

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 2-Butylaminoadenine from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound and its analogues. For purine (B94841) derivatives, reversed-phase HPLC is commonly employed, often utilizing C18 stationary phases due to their versatility and effectiveness in separating compounds based on hydrophobicity nih.govzju.edu.cn.

Typical mobile phases for purine analysis by HPLC involve a gradient or isocratic elution using mixtures of organic solvents, such as methanol (B129727) or acetonitrile, and aqueous buffers, often containing phosphoric acid or ammonium (B1175870) acetate, to control pH and improve peak shape and resolution zju.edu.cnnih.govmdpi.com. Detection is frequently achieved using ultraviolet (UV) detectors, as adenine (B156593) derivatives possess characteristic chromophores due to their conjugated purine ring system. For related purine nucleosides like adenosine (B11128), UV detection at wavelengths such as 257 nm is effective, with maximum absorbance also observed around 204 nm zju.edu.cn. The specific optimal wavelength for this compound would be determined during method development.

Purity assessment in HPLC involves analyzing the chromatogram for the presence of single, well-resolved peaks, and evaluating peak shape and symmetry. Diode array detectors (DAD) can be used to perform peak purity analysis by examining the UV spectrum across the entire peak, where consistent spectra indicate a pure compound torontech.com. Quantification is achieved by establishing a calibration curve from known concentrations of the analyte, with method validation parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) nih.govzju.edu.cnnih.govmdpi.com.

Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), offers enhanced sensitivity and specificity for the analysis of this compound and its analogues, especially in complex samples. This hyphenated technique is vital for both identification and quantification, providing molecular weight information and characteristic fragmentation patterns mdpi.comglsciences.comresearchgate.netnih.gov.

Electrospray ionization (ESI) is a widely used ionization technique for purine derivatives, typically operating in positive ion mode to detect protonated molecular ions ([M+H]) mdpi.comglsciences.com. For this compound (C9H14N6, Molecular Weight: 206.25 g/mol ), a protonated molecular ion at m/z 207.15 would be expected in ESI mode.

Quantitative analysis often employs Multiple Reaction Monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored. This highly selective approach minimizes matrix interference and improves detection limits. For structural elucidation and confirmation, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for precise elemental composition determination royalsocietypublishing.org. The fragmentation patterns observed in MS/MS provide valuable insights into the compound's structure by revealing characteristic neutral losses or fragment ions.

Spectroscopic Techniques for Structural Characterization and Quantification

Spectroscopic methods provide crucial information about the molecular structure and can also be used for quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the characterization and quantification of this compound. As an adenine derivative, this compound contains a purine heterocyclic system with extensive π-electron conjugation, leading to strong absorption in the UV region researchgate.netmsu.eduup.ac.zalibretexts.org.

While specific λmax values for this compound are not widely reported in general databases, related purine compounds like adenine and adenosine typically exhibit characteristic absorption maxima in the range of 250-270 nm, often with a secondary peak at lower wavelengths (e.g., around 200-210 nm) zju.edu.cn. These absorption characteristics are sensitive to pH and solvent polarity, which can influence the exact wavelengths and intensities.

UV-Vis spectroscopy is used for quantitative analysis based on Beer-Lambert Law, where the absorbance is directly proportional to the concentration of the analyte in solution msu.edulibretexts.org. It is also valuable for assessing the purity of samples, as deviations in the spectrum or the presence of additional peaks can indicate impurities torontech.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides a unique "fingerprint" for this compound, allowing for the identification of its characteristic functional groups and confirming its molecular structure. The interaction of infrared radiation with molecular bonds results in vibrational transitions, producing a spectrum with absorption peaks at specific wavenumbers nist.govnist.govuobabylon.edu.iq.

For this compound, key functional groups and their expected IR absorption ranges include:

N-H stretching vibrations: The primary amino group at the 2-position and the N-H bonds within the purine ring system are expected to show characteristic stretching vibrations. Primary amines typically exhibit two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches uobabylon.edu.iqresearchgate.net.

C-H stretching vibrations: Aliphatic C-H stretches from the butyl chain would appear in the 2850-3000 cm⁻¹ range uobabylon.edu.iq. Aromatic C-H stretches from the purine ring would typically be found above 3000 cm⁻¹.

C=N and C=C stretching vibrations: The conjugated double bonds within the purine ring system would give rise to multiple absorption bands in the fingerprint region (below 1600 cm⁻¹), characteristic of the purine skeleton uobabylon.edu.iq.

Bioanalytical Methods for Detection in Biological Matrices (Non-Human)

The detection and quantification of this compound in non-human biological matrices are critical for preclinical research, pharmacokinetic studies, and understanding its disposition. Bioanalytical methods for such purposes require rigorous validation to ensure accuracy, precision, sensitivity, and selectivity in complex biological environments nih.govglsciences.comnist.govgoogle.com.

The primary analytical techniques employed for bioanalysis are HPLC and LC-MS/MS, owing to their ability to separate analytes from complex matrices and provide high sensitivity for quantification nih.govzju.edu.cnmdpi.comnih.govroyalsocietypublishing.org.

Sample Preparation: Biological matrices (e.g., plasma, serum, urine, tissue homogenates) contain numerous endogenous compounds that can interfere with the analysis. Therefore, extensive sample preparation is essential to extract and clean up the analyte of interest. Common techniques include:

Protein Precipitation (PP): Used to remove proteins from plasma or serum samples, often by adding organic solvents or acids zju.edu.cn.

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between an aqueous biological sample and an immiscible organic solvent drawellanalytical.com.

Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to selectively retain the analyte while washing away interferences, followed by elution of the purified analyte drawellanalytical.com.

Detection and Quantification: Following sample preparation, the extracted analyte is typically analyzed by LC-MS/MS. The high specificity of MRM transitions in MS/MS is crucial for detecting this compound at low concentrations in the presence of matrix components, minimizing matrix effects mdpi.com.

Method Validation: Bioanalytical methods for non-human matrices must be validated according to regulatory guidelines, covering parameters such as:

Selectivity/Specificity: The ability to differentiate the analyte from endogenous components and other compounds in the matrix google.com.

Sensitivity: Determined by the lower limit of quantification (LLOQ) and limit of detection (LOD) mdpi.com.

Accuracy: The closeness of measured values to the true concentration zju.edu.cnmdpi.com.

Precision: The reproducibility of measurements (intra-day and inter-day) zju.edu.cnmdpi.com.

Recovery: The efficiency of the extraction process from the matrix zju.edu.cn.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in MS, which needs to be assessed and compensated for mdpi.comglsciences.com.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions google.com.

Future Research Directions and Unexplored Avenues

Development of Novel 2-Butylaminoadenine Analogues with Tuned Biological Properties

A primary direction for future research involves the systematic development of novel this compound analogues. This approach aims to modify the chemical structure of this compound to enhance or alter its biological properties, such as increasing potency, improving selectivity towards specific targets, or introducing new functionalities. The synthesis of analogues often involves structural modifications, including the introduction of different substituents at various positions on the purine (B94841) ring or the butylamino side chain. For instance, studies on other compounds have shown that single substitutions with non-natural amino acids can lead to improved specific properties or biological activity mdpi.com. The goal is to create a library of derivatives that can be screened for a range of hypothetical biological activities, including potential enzyme inhibition, receptor modulation, or roles in cellular signaling pathways, which are common for purine-based compounds.

The process of analogue development typically involves:

Rational Design: Utilizing existing structural information (if available) or computational predictions to design modifications that are likely to interact favorably with a target.

Combinatorial Chemistry: Synthesizing a large number of diverse analogues efficiently.

Structure-Activity Relationship (SAR) Studies: Systematically correlating structural changes with observed biological effects to guide further optimization.

This iterative process of design, synthesis, and biological evaluation is crucial for discovering compounds with optimized characteristics.

Advanced Computational Modeling and Simulations of Molecular Interactions

Advanced computational modeling and simulations are poised to play a pivotal role in understanding the molecular interactions of this compound and its analogues. Computational methods offer powerful tools for investigating complex biological systems at the molecular level, including enzyme catalysis, protein dynamics, and biomolecular interactions mghpcc.org. Techniques such as molecular dynamics (MD) simulations, Monte Carlo methods, and quantum mechanics/molecular mechanics (QM/MM) hybrid methods can provide detailed insights into how this compound might interact with biological macromolecules like proteins or nucleic acids mghpcc.orgnih.govmdpi.com.

Future research in this area could focus on:

Docking Studies: Predicting the binding modes and affinities of this compound and its derivatives with hypothetical target proteins or enzymes. This can help in identifying potential biological targets or understanding the mechanism of action if a target is already known.

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound in solution or in complex with a biomolecule to understand conformational changes, stability, and interaction dynamics over time mghpcc.orgnih.govmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structure of this compound analogues with their biological activity, thereby guiding the design of more potent or selective compounds.

Integration with Experimental Data: Combining computational predictions with experimental data (e.g., from binding assays or structural biology techniques) to refine models and validate hypotheses, leading to a more comprehensive understanding of molecular interactions embo.orgfrontiersin.org.

These computational approaches can significantly accelerate the drug discovery and development process by reducing the need for extensive experimental screening.

Exploration of New Biological Activities in Diverse Non-Human Systems

Given the structural similarity of this compound to adenine (B156593), a fundamental component of various biological processes, future research should explore its biological activities in a wide range of diverse non-human systems. This broad screening approach can uncover novel applications or mechanisms of action that may not be apparent from initial, targeted investigations. Many compounds with proven antimicrobial activities have also shown anticancer effects, highlighting the potential for cross-disciplinary biological relevance semanticscholar.org.

Potential non-human systems for exploration include:

Plant Models: Investigating effects on plant growth, development, stress responses, or as potential herbicides/plant growth regulators, given that adenine derivatives can act as plant hormones.

Microbial Systems: Evaluating antimicrobial (antibacterial, antifungal), antiviral, or anti-parasitic activities against a variety of pathogens.

Insect Models: Assessing insecticidal properties or effects on insect physiology, which could lead to novel pest control agents.

Enzyme Assays: Screening against a broad panel of enzymes from various organisms to identify specific inhibitory or activating properties.

Cell-Free Systems: Studying interactions with isolated biological components (e.g., DNA, RNA, ribosomes) to understand fundamental molecular effects.

Such exploratory studies in diverse systems are crucial for expanding the known biological profile of this compound and identifying unexpected therapeutic or agricultural applications.

Methodological Advancements in Synthesis and Analysis for Complex Derivatives

Advancements in synthetic methodologies and analytical techniques are essential for the efficient and precise creation and characterization of this compound and its complex derivatives. The synthesis of complex organic molecules, including purine derivatives, can often be challenging, requiring innovative approaches to improve yield, purity, and sustainability ijcce.ac.irmdpi.commdpi.com.

Future research in synthetic methodology could focus on:

Green Chemistry Approaches: Developing environmentally friendly synthetic routes that minimize waste, use safer solvents, and reduce energy consumption.

Flow Chemistry: Utilizing continuous flow reactors for more efficient, scalable, and safer synthesis of this compound and its analogues.

C-H Activation: Exploring C-H activation strategies to selectively functionalize otherwise inert positions on the purine ring or butylamino chain, allowing for the creation of novel and diverse derivatives mdpi.com.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields for various synthetic steps nih.gov.

Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, commonly used for peptides mdpi.comijcce.ac.ir, for the efficient parallel synthesis of libraries of this compound derivatives.

In terms of analytical advancements, future efforts should include:

High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination and structural elucidation of new derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing 2D NMR techniques (e.g., COSY, HSQC, HMBC) for comprehensive structural characterization of complex analogues.

Hyphenated Techniques: Combining separation techniques like liquid chromatography (LC) with mass spectrometry (MS) (LC-MS) for the analysis of complex reaction mixtures and purity assessment.

Crystallography: Obtaining crystal structures of this compound and its derivatives, especially in complex with potential biological targets, to provide atomic-level insights into molecular interactions.

These advancements will not only facilitate the synthesis of more complex and diverse this compound derivatives but also ensure their accurate characterization, which is critical for understanding their structure-activity relationships.

Compound Names and PubChem CIDs

Q & A

Q. What are the standard laboratory-scale synthesis protocols for 2-Butylaminoadenine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, β-amino acid synthesis methods (e.g., tert-butoxycarbonyl-protected intermediates) can be adapted by substituting alkylamine groups like butylamine . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity.

- Purity validation : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., disappearance of starting material peaks at δ 1.2–1.6 ppm for butyl groups) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm structural integrity. For instance, the butyl chain protons appear as a triplet (δ ~0.9 ppm, terminal CH₃) and multiplet (δ ~1.3–1.5 ppm, CH₂ groups) .

- Mass spectrometry (MS) : High-resolution ESI-MS detects molecular ions ([M+H]⁺) and fragments to validate molecular weight.

- HPLC : Reverse-phase systems with UV detection (λ = 260 nm for adenine moieties) assess purity. Use a calibration curve with a reference standard for quantification .

Q. How can researchers design in vitro bioactivity assays for this compound?

Methodological Answer:

- Cell lines : Use adenosine receptor-expressing lines (e.g., HEK-293T transfected with A₁/A₂A receptors) to study binding affinity.

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with cAMP assays (for G-protein-coupled receptor activity) or fluorescence-based calcium mobilization .

- Controls : Include adenosine (positive control) and untreated cells (negative control). Triplicate runs and statistical analysis (e.g., ANOVA with Tukey’s post hoc test) ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s receptor binding affinity across studies?

Methodological Answer:

- Source identification : Compare experimental variables (e.g., cell line specificity, buffer pH, temperature). For example, A₂A receptor affinity may vary due to assay temperature (4°C vs. 37°C) .

- Method triangulation : Validate findings using orthogonal techniques (e.g., surface plasmon resonance for kinetic analysis vs. radioligand binding) .

- Meta-analysis : Pool data from multiple studies, applying weighted Z-scores to identify outliers or systemic biases .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Animal models : Use rodents (e.g., Sprague-Dawley rats) with IV/oral administration. Monitor plasma concentrations via LC-MS/MS at intervals (0.5, 1, 2, 4, 8, 24 h) .

- Tissue distribution : Sacrifice subgroups at peak concentration times, homogenize tissues (liver, kidney, brain), and extract compounds using acetonitrile precipitation.

- Ethical compliance : Adhere to institutional animal care protocols (e.g., IACUC approval) and minimize sample sizes via power analysis .

Q. How can the stability of this compound be assessed under varying storage and experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV lamp), and hydrolytic conditions (0.1 M HCl/NaOH) for 24–72 h. Monitor degradation via HPLC peak area reduction .

- Long-term stability : Store aliquots at –20°C, 4°C, and room temperature. Assess monthly for 6 months using validated stability-indicating methods (e.g., mass balance approach) .

- Buffer compatibility : Test solubility and aggregation in PBS, DMEM, and saline using dynamic light scattering (DLS) .

Q. What computational strategies are recommended for predicting this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with adenosine receptor crystal structures (PDB: 5G53 for A₂A). Score binding poses using the MM-GBSA method .

- MD simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability (e.g., RMSD < 2 Å) and hydrogen bond occupancy .

- QSAR modeling : Train models on adenine derivatives’ IC₅₀ data to predict EC₅₀ values for novel analogs .

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

Methodological Answer:

- Counter-screening : Test against off-target enzymes (e.g., phosphodiesterases, kinases) using fluorescence-based activity assays .

- CRISPR knockdown : Silence target enzymes in cell models and measure residual activity of this compound .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm direct interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.